6-(3-Nitrophenyl)pyridin-2-ol

Overview

Description

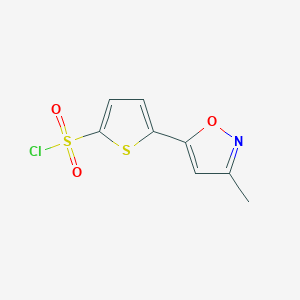

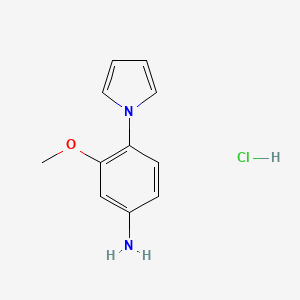

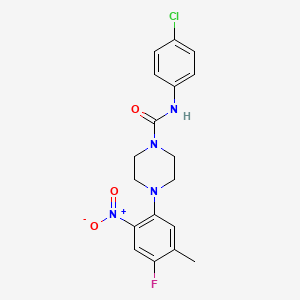

“6-(3-Nitrophenyl)pyridin-2-ol” is a chemical compound with the molecular formula C11H8N2O3 . Pyridinols, such as this compound, are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products and are used either as biologically active substances or as building blocks for polymers with unique physical properties .

Molecular Structure Analysis

The molecular structure of “6-(3-Nitrophenyl)pyridin-2-ol” can be represented by the molecular formula C11H8N2O3 . More detailed structural information may be available from resources like the NIST Chemistry WebBook or ChemSpider .Chemical Reactions Analysis

Pyridin-2-ols can undergo various chemical reactions. For instance, Burkholderia sp. MAK1, a bacterium capable of using pyridin-2-ol as the sole carbon and energy source, can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-Nitrophenyl)pyridin-2-ol” can be found in databases like PubChem and ChemSpider . These databases typically provide information such as molecular weight, monoisotopic mass, and other relevant properties.Scientific Research Applications

- Scientific Field: Organic Chemistry

- Application Summary : Pyridin-2-ol is used in reactions with pentafluoro- and pentachloropyridines . These reactions are important in the synthesis of novel families of polysubstituted heterocycles with useful biological properties and pharmaceutical applications .

- Methods of Application : Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . The structures of compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .

- Results or Outcomes : The reaction of pyridin-2-ol with pentafluoro- and pentachloropyridines leads to the synthesis of a wide range of polyfunctional pyridine derivatives and macrocycles .

-

Scientific Field: Biotechnology

- Application Summary : Pyridinols and pyridinamines are important intermediates with many applications in the chemical industry . They are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .

- Methods of Application : Whole cells of Burkholderia sp. MAK1, capable of using pyridin-2-ol as the sole carbon and energy source, were isolated from soil . These cells were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

- Results or Outcomes : Regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .

-

Scientific Field: Drug Discovery

- Application Summary : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

- Methods of Application : The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol are used in the synthesis of bioactive molecules .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Scientific Field: Environmental Biotechnology

- Application Summary : Pyridin-2-ol is used in the bioremediation of soil contaminated with pyridine derivatives . Burkholderia sp. MAK1, a bacterium capable of using pyridin-2-ol as the sole carbon and energy source, was isolated from soil .

- Methods of Application : Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

- Results or Outcomes : Regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .

-

Scientific Field: Organic Chemistry

- Application Summary : Pyridin-2-ol reacts with pentafluoro- and pentachloropyridines . These reactions are important in the synthesis of novel families of polysubstituted heterocycles with useful biological properties and pharmaceutical applications .

- Methods of Application : Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . The structures of compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .

- Results or Outcomes : The reaction of pyridin-2-ol with pentafluoro- and pentachloropyridines leads to the synthesis of a wide range of polyfunctional pyridine derivatives and macrocycles .

-

Scientific Field: Drug Discovery

- Application Summary : Pyridin-2-ol derivatives are used in the synthesis of new antibiotics . Moreover, 3-amino-imidazo[1,2-a]pyridines were identified as a novel class of Mycobacterium tuberculosis glutamine synthetase inhibitors .

- Methods of Application : 6-Aminopyridin-3-ol was applied for the synthesis of new antibiotics .

- Results or Outcomes : The synthesis of new antibiotics using 6-aminopyridin-3-ol has shown promising results .

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-(3-nitrophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11-6-2-5-10(12-11)8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDFUSNTLWVWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682795 | |

| Record name | 6-(3-Nitrophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Nitrophenyl)pyridin-2-ol | |

CAS RN |

1111110-56-5 | |

| Record name | 6-(3-Nitrophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)

![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)

![ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425082.png)